2-(5-Bromothiophen-2-yl)ethene-1-sulfonyl chloride
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Overview
Description
2-(5-Bromothiophen-2-yl)ethene-1-sulfonyl chloride is an organosulfur compound that features a brominated thiophene ring attached to an ethene sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)ethene-1-sulfonyl chloride typically involves the bromination of thiophene followed by sulfonylation. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The brominated thiophene is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Coupling Reactions: The brominated thiophene ring can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used under mild to moderate conditions (e.g., room temperature to 80°C) in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Coupled Products: Formed by Suzuki-Miyaura or Stille coupling reactions
Scientific Research Applications
2-(5-Bromothiophen-2-yl)ethene-1-sulfonyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Utilized in the development of advanced materials such as conductive polymers, organic semiconductors, and liquid crystals.
Chemical Biology: Employed in the design of molecular probes and inhibitors for studying biological pathways and enzyme functions.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)ethene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modification of protein function. The brominated thiophene ring can also interact with aromatic residues in proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
1-Benzothiophene-3-sulfonyl chloride: Contains a benzothiophene ring instead of a simple thiophene.
Pyridine-3-sulfonyl chloride: Features a pyridine ring instead of thiophene.
Uniqueness
2-(5-Bromothiophen-2-yl)ethene-1-sulfonyl chloride is unique due to the presence of both a brominated thiophene ring and a sulfonyl chloride group, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances the compound’s ability to participate in coupling reactions, while the sulfonyl chloride group provides a versatile handle for further functionalization .
Properties
CAS No. |
919793-17-2 |
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Molecular Formula |
C6H4BrClO2S2 |
Molecular Weight |
287.6 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)ethenesulfonyl chloride |
InChI |
InChI=1S/C6H4BrClO2S2/c7-6-2-1-5(11-6)3-4-12(8,9)10/h1-4H |
InChI Key |
HWISGPYDNBWHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C=CS(=O)(=O)Cl |
Origin of Product |
United States |
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